2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a unique imidazolidinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl core, followed by the introduction of the chlorobenzyl and methoxyphenyl groups. Common reagents used in these reactions include various chlorinating agents, ethylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
- **2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-HYDROXYPHENYL)ACETAMIDE
- **2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[3-(4-CHLOROBENZYL)-1-ETHYL-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both chlorobenzyl and methoxyphenyl groups. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H22ClN3O3S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H22ClN3O3S/c1-3-24-20(27)18(12-19(26)23-16-8-10-17(28-2)11-9-16)25(21(24)29)13-14-4-6-15(22)7-5-14/h4-11,18H,3,12-13H2,1-2H3,(H,23,26) |
InChI Key |
PFPOWVBVPXGQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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